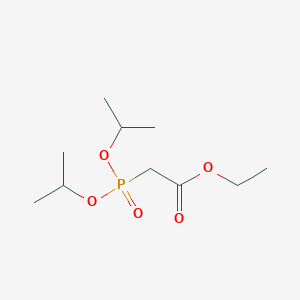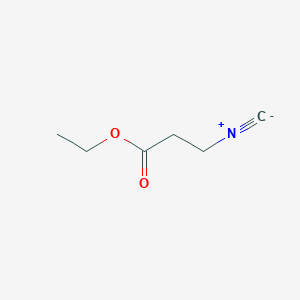
(4-Diethoxyphosphorylphenyl) methanesulfonate
Descripción general
Descripción
(4-Diethoxyphosphorylphenyl) methanesulfonate is an organophosphorus compound that features both a diethoxyphosphoryl group and a methanesulfonate group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Diethoxyphosphorylphenyl) methanesulfonate typically involves the reaction of 4-hydroxyphenyl methanesulfonate with diethyl phosphorochloridate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions and degradation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(4-Diethoxyphosphorylphenyl) methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The diethoxyphosphoryl group can participate in oxidation and reduction reactions, altering the oxidation state of phosphorus.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, products can include phosphoramidates, phosphorothioates, and phosphorates.
Oxidation Products: Oxidized phosphorus compounds such as phosphates.
Hydrolysis Products: Phenol and phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
(4-Diethoxyphosphorylphenyl) methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing diethoxyphosphoryl groups into organic molecules.
Medicinal Chemistry: Investigated for its potential as a prodrug or a pharmacophore in drug design.
Materials Science: Utilized in the synthesis of phosphorus-containing polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Diethoxyphosphorylphenyl) methanesulfonate involves the reactivity of its functional groups. The methanesulfonate group acts as a good leaving group in substitution reactions, facilitating the formation of new bonds. The diethoxyphosphoryl group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(4-Diethoxyphosphorylphenyl) methanesulfonate: Unique due to the presence of both diethoxyphosphoryl and methanesulfonate groups.
Phenyl methanesulfonate: Lacks the diethoxyphosphoryl group, resulting in different reactivity and applications.
Diethyl phenylphosphonate: Lacks the methanesulfonate group, affecting its chemical behavior and uses.
Uniqueness
This compound is unique because it combines the properties of both diethoxyphosphoryl and methanesulfonate groups, making it versatile for various chemical reactions and applications
Propiedades
IUPAC Name |
(4-diethoxyphosphorylphenyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O6PS/c1-4-15-18(12,16-5-2)11-8-6-10(7-9-11)17-19(3,13)14/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRROAECJPUDQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)OS(=O)(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378677 | |
| Record name | (4-diethoxyphosphorylphenyl) methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211055-48-0 | |
| Record name | (4-diethoxyphosphorylphenyl) methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1608168.png)





![Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1608178.png)

